molecular formula C10H12N2O B1363929 3-(3-Methoxy-phenylamino)-propionitrile CAS No. 26424-07-7

3-(3-Methoxy-phenylamino)-propionitrile

Cat. No. B1363929
CAS RN: 26424-07-7
M. Wt: 176.21 g/mol
InChI Key: SJJLNXJJMNKZKF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This includes both the reactants that it can react with and the products that it can form.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-(3-Methoxy-phenylamino)-propionitrile and its derivatives are primarily utilized in the synthesis of various chemical compounds. For instance, it has been involved in the hydrolysis process leading to the formation of corresponding propionamides, with these compounds exhibiting weak antibacterial activity. This indicates its potential role in the development of new antibacterial agents (Arutyunyan et al., 2014).

Applications in Energy Technology

In the field of renewable energy, specifically in improving the stability of dye-sensitized solar cells (DSSCs), a variant of the compound (3-methoxypropionitrile) is mixed with acetonitrile to prepare co-solvents, which are then used to fabricate polymer gel electrolytes of DSSCs. The introduction of this compound elevates the gel-to-liquid transition temperature of the electrolytes, significantly enhancing the stability of the gel-state DSSCs (Venkatesan et al., 2015).

Applications in Pharmaceutical Research

The compound and its analogs have shown potential in pharmaceutical applications. For instance, certain derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors, showing potent activity, especially when containing specific substituent groups. This highlights its relevance in developing therapeutic agents targeting specific cellular kinases (Wu et al., 2006).

In another study, derivatives of 3-(3-Methoxy-phenylamino)-propionitrile were synthesized and showed antimicrobial activity against various microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating its potential in developing new antimicrobial agents (Halve et al., 2007).

Material Science and Catalysis

The compound's derivatives have been used in material science, particularly in the synthesis and characterization of novel materials. For example, 3-amino-5-methoxyisoxazole was synthesized from a derivative, with the study investigating the main factors influencing the synthesis, showing its importance in the precise creation of specialized chemical structures (Xue-xi, 2013).

Additionally, the compound finds application in catalysis, such as in the mono-methylation of phenylacetonitrile with dimethyl carbonate, which is crucial for preparing certain non-steroidal anti-inflammatory drugs. This demonstrates the compound's role in facilitating key chemical reactions in pharmaceutical synthesis (Molleti & Yadav, 2017).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future study.


Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “3-(3-Methoxy-phenylamino)-propionitrile”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, you may be able to request this information from a professional chemist or a chemical supply company. Please handle all chemical compounds safely and responsibly.


properties

IUPAC Name

3-(3-methoxyanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLNXJJMNKZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367872
Record name 3-(3-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxy-phenylamino)-propionitrile

CAS RN

26424-07-7
Record name 3-(3-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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